- Synthesis of amides with retention of the functional group, Science of Synthesis, 2005, 21, 179-257

Cas no 90564-02-6 (Methyl 2-Carbamoylbenzoate)

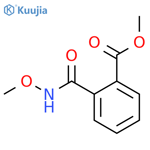

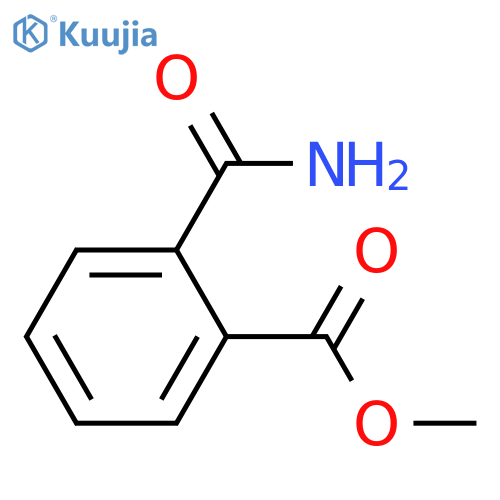

Methyl 2-Carbamoylbenzoate structure

Nom du produit:Methyl 2-Carbamoylbenzoate

Numéro CAS:90564-02-6

Le MF:C9H9NO3

Mégawatts:179.172662496567

CID:1056397

Methyl 2-Carbamoylbenzoate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 2-Carbamoylbenzoate

- 2-(aminocarbonyl)Benzoic acid methyl ester

- Methyl 2-(aminocarbonyl)benzoate (ACI)

- Phthalamic acid, methyl ester (7CI)

-

- Piscine à noyau: 1S/C9H9NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H2,10,11)

- La clé Inchi: ZZOHVJNFBQBFNG-UHFFFAOYSA-N

- Sourire: O=C(C1C(C(N)=O)=CC=CC=1)OC

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 3

Methyl 2-Carbamoylbenzoate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET386-200mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95+% | 200mg |

445.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET386-50mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95+% | 50mg |

184.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | K94197-5g |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 5g |

$715 | 2024-07-20 | |

| Apollo Scientific | OR470151-250mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 250mg |

£130.00 | 2025-02-20 | ||

| Ambeed | A882767-100mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 100mg |

$50.0 | 2024-08-02 | |

| 1PlusChem | 1P00IGNZ-250mg |

Benzoic acid, 2-(aminocarbonyl)-, methyl ester |

90564-02-6 | 95% | 250mg |

$87.00 | 2024-04-20 | |

| A2B Chem LLC | AI60607-250mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 250mg |

$70.00 | 2024-05-20 | |

| A2B Chem LLC | AI60607-1g |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 1g |

$173.00 | 2024-05-20 | |

| eNovation Chemicals LLC | K94197-5g |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 5g |

$715 | 2025-02-19 | |

| Apollo Scientific | OR470151-100mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 100mg |

£75.00 | 2025-02-20 |

Methyl 2-Carbamoylbenzoate Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Référence

- Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters, Organic Letters, 2021, 23(1), 172-177

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Dichloromethane

1.2 Reagents: Sulfuric acid , Water Solvents: Methanol

1.2 Reagents: Sulfuric acid , Water Solvents: Methanol

Référence

- A facile preparation of primary carboxamides, Synthesis, 1985, (5), 517-19

Methyl 2-Carbamoylbenzoate Raw materials

Methyl 2-Carbamoylbenzoate Preparation Products

Methyl 2-Carbamoylbenzoate Littérature connexe

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

90564-02-6 (Methyl 2-Carbamoylbenzoate) Produits connexes

- 6757-31-9(Methyl 4-carbamoylbenzoate)

- 106748-24-7(Methyl 3-carbamoylbenzoate)

- 61088-45-7(methyl 2-(aminomethyl)benzoate)

- 85118-25-8(5-Carbamoylphthalide)

- 1238877-60-5(1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane)

- 3002506-67-1(1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)

- 1824535-05-8(2,2-Dimethyl-3-(2-phenylethyl)cyclopropane-1-carboxylic acid)

- 1340496-64-1(3-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one)

- 2877645-48-0(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-(oxan-4-yl)piperidine-3-carboxamide)

- 1431704-20-9((3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90564-02-6)Methyl 2-Carbamoylbenzoate

Pureté:99%

Quantité:1g

Prix ($):194.0